Enantiomeric Identity via Specific Rotation
The (S)-enantiomer (CAS 58879-34-8) exhibits a specific optical rotation of [α]²⁰/D +46° (c = 1, CHCl₃), whereas the (R)-enantiomer (CAS 58879-33-7) shows [α]²⁰/D –46° under identical conditions . The racemic mixture has [α]²⁰/D = 0°. This polarimetric difference enables unambiguous identity verification and enantiomeric excess (ee) determination prior to use in asymmetric synthesis. In the enantiospecific synthesis of the murisolin lactone fragment, the (S)-tosylate (derived from L-glutamic acid) and (R)-tosylate (derived from D-glutamic acid) were separately prepared and shown to produce opposite enantiomers of the target γ-lactone intermediate with complete stereochemical fidelity [1].
| Evidence Dimension | Specific optical rotation [α]²⁰/D |
|---|---|
| Target Compound Data | +46° (c = 1, CHCl₃) |
| Comparator Or Baseline | (R)-enantiomer (CAS 58879-33-7): –46°; Racemate: 0° |
| Quantified Difference | Δ = 92° between enantiomers; sign inversion confirms opposite absolute configuration |
| Conditions | c = 1 in CHCl₃ at 20 °C; sodium D-line (589 nm) |
Why This Matters
Procurement of the correct enantiomer is non-negotiable for stereospecific synthesis; the specific rotation value provides a rapid, quantitative identity check that prevents costly mis-specification of the (R)-enantiomer or racemate.
- [1] Harmange, J.-C.; Figadère, B.; Hocquemiller, R. Tetrahedron: Asymmetry 1991, 2 (5), 347–350. Enantiospecific synthesis from L-glutamic acid (→S) and D-glutamic acid (→R) confirmed by optical rotation and downstream product stereochemistry. View Source
